5-Oxo-5-(2-phenylmorpholino)pentanoic acid
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Overview
Description
5-Oxo-5-(2-phenylmorpholino)pentanoic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Scientific Research Applications
Thromboxane A2 Synthetase Inhibition and Receptor Blockade
Research has shown that certain compounds, such as R 68 070, which is chemically related to 5-Oxo-5-(2-phenylmorpholino)pentanoic acid, combine specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This dual mechanism has been found to be active both in vivo in humans and in experimental animals. It has been observed to inhibit platelet TXA2 synthetase activity, increase serum levels of immunoreactive metabolites, and reduce platelet aggregation, without affecting plasma coagulation or fibrinolysis. These effects suggest potential applications in analyzing the roles of various metabolites of arachidonic acid in pathology (Clerck et al., 1989).
Cholecystokinin Antagonism
Derivatives of 5-Oxo-pentanoic acid, such as lorglumide, represent a new class of non-peptide cholecystokinin (CCK) antagonists. These compounds have shown a high affinity for pancreatic CCK receptors and exhibit competitive, specific, and potent antagonism in various biological systems. They have demonstrated the ability to antagonize the contraction of the gall bladder and ileum smooth muscles, inhibit the satiety effect of CCK, and offer protective effects against pancreatitis. Lorglumide's pharmacological properties, low toxicity, and oral activity make it a candidate for diagnostic or therapeutic use in human pathologies where CCK is involved (Makovec et al., 1987).
Eosinophil Chemoattractant Synthesis
5-Oxo-ETE, a compound structurally similar to this compound, acts as a potent granulocyte chemoattractant. It is formed by the oxidation of the 5-lipoxygenase product 5-HETE. The synthesis of 5-Oxo-ETE can be enhanced by oxidative stress, indicating its potential role in promoting further infiltration of granulocytes into inflammatory sites. This suggests its possible application in studying inflammatory responses and the development of targeted therapies for inflammatory diseases (Erlemann et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as nitric oxide synthase (nos) .
Mode of Action
Related compounds have been shown to inactivate neuronal nos by various mechanistic pathways .
Result of Action
It belongs to the class of organic compounds known as glutamine and derivatives , which may suggest its potential involvement in related biological processes.
Properties
IUPAC Name |
5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(7-4-8-15(18)19)16-9-10-20-13(11-16)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVWGSLQWOGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.